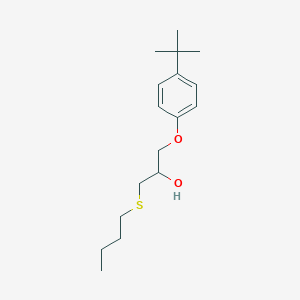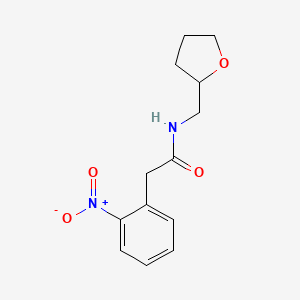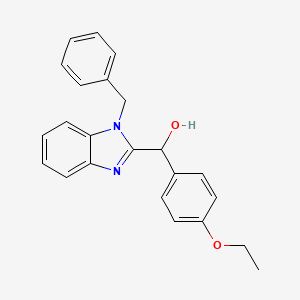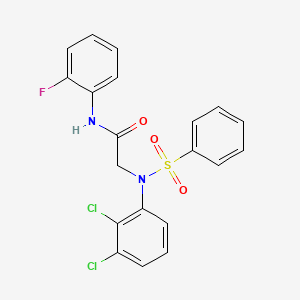![molecular formula C20H19BrN2O4 B5017821 4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)
4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BABA and is a derivative of the amino acid, gamma-aminobutyric acid (GABA). BABA has been studied extensively for its biological and chemical properties, including its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
The mechanism of action of BABA is not fully understood, but it is believed to involve the activation of plant defense mechanisms and the induction of apoptosis in cancer cells. BABA has also been shown to modulate the activity of GABA receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BABA has been shown to have various biochemical and physiological effects, including the induction of plant defense mechanisms, the modulation of GABA receptor activity, and the induction of apoptosis in cancer cells. BABA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BABA is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation of BABA is its low solubility in water, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on BABA, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in cancer treatment and other diseases, and the optimization of its use in agriculture to enhance plant resistance to various pathogens and pests. Additionally, further studies are needed to fully understand the mechanism of action of BABA and its potential effects on human health.
Métodos De Síntesis
The synthesis of BABA involves the reaction of GABA with benzoyl chloride and 3-bromocinnamaldehyde. The resulting product is purified through recrystallization to obtain pure BABA. The synthesis method is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
BABA has been studied extensively for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, BABA has been shown to enhance plant resistance to various pathogens and pests. In medicine, BABA has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. In biotechnology, BABA has been used as a precursor for the synthesis of various compounds.
Propiedades
IUPAC Name |
4-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-9-4-6-14(12-16)13-17(20(27)22-11-5-10-18(24)25)23-19(26)15-7-2-1-3-8-15/h1-4,6-9,12-13H,5,10-11H2,(H,22,27)(H,23,26)(H,24,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMUKBSJFRXQQP-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromo-3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017741.png)
![1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5017748.png)

![1-[2-(diethylamino)ethyl]-1,3,4,5,7,8,9,10-octahydro-2H-[1]benzothieno[3,2-b]azepin-2-one hydrochloride](/img/structure/B5017752.png)
![3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5017759.png)
![N-[4-(diphenylmethyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5017772.png)



![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)

![N-benzyl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5017847.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5017853.png)
![(1R*,3s,6r,8S*)-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5017855.png)